

Application Notes: Antioxidant Peptide A as a Potential Ingredient in Functional Foods

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Compound of Interest

Compound Name: Antioxidant peptide A

Cat. No.: B595666

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Introduction

Antioxidant Peptide A is a novel bioactive peptide derived from a proprietary food-grade protein source. It has demonstrated significant potential as a functional food ingredient due to its potent antioxidant properties. These properties are attributed to its unique amino acid sequence, which enables it to effectively neutralize free radicals and modulate cellular antioxidant defense mechanisms. This document provides detailed technical information, experimental protocols, and performance data for researchers, scientists, and drug development professionals interested in evaluating and utilizing **Antioxidant Peptide A** in functional food formulations.

Biochemical and Physicochemical Properties

- Source: Food-grade protein hydrolysate
- Amino Acid Sequence: [Hypothetical Sequence: Gly-Pro-Hyp-Gly-Ala-Hyp-Gly-Pro-Val]
- Molecular Weight: 750.8 Da
- Appearance: White to off-white lyophilized powder
- Solubility: Highly soluble in water (>50 mg/mL)
- Purity (HPLC): >98%

In Vitro Antioxidant Activity

Antioxidant Peptide A exhibits robust free radical scavenging activity against various reactive oxygen species (ROS). Its efficacy has been quantified using standard in vitro chemical assays.

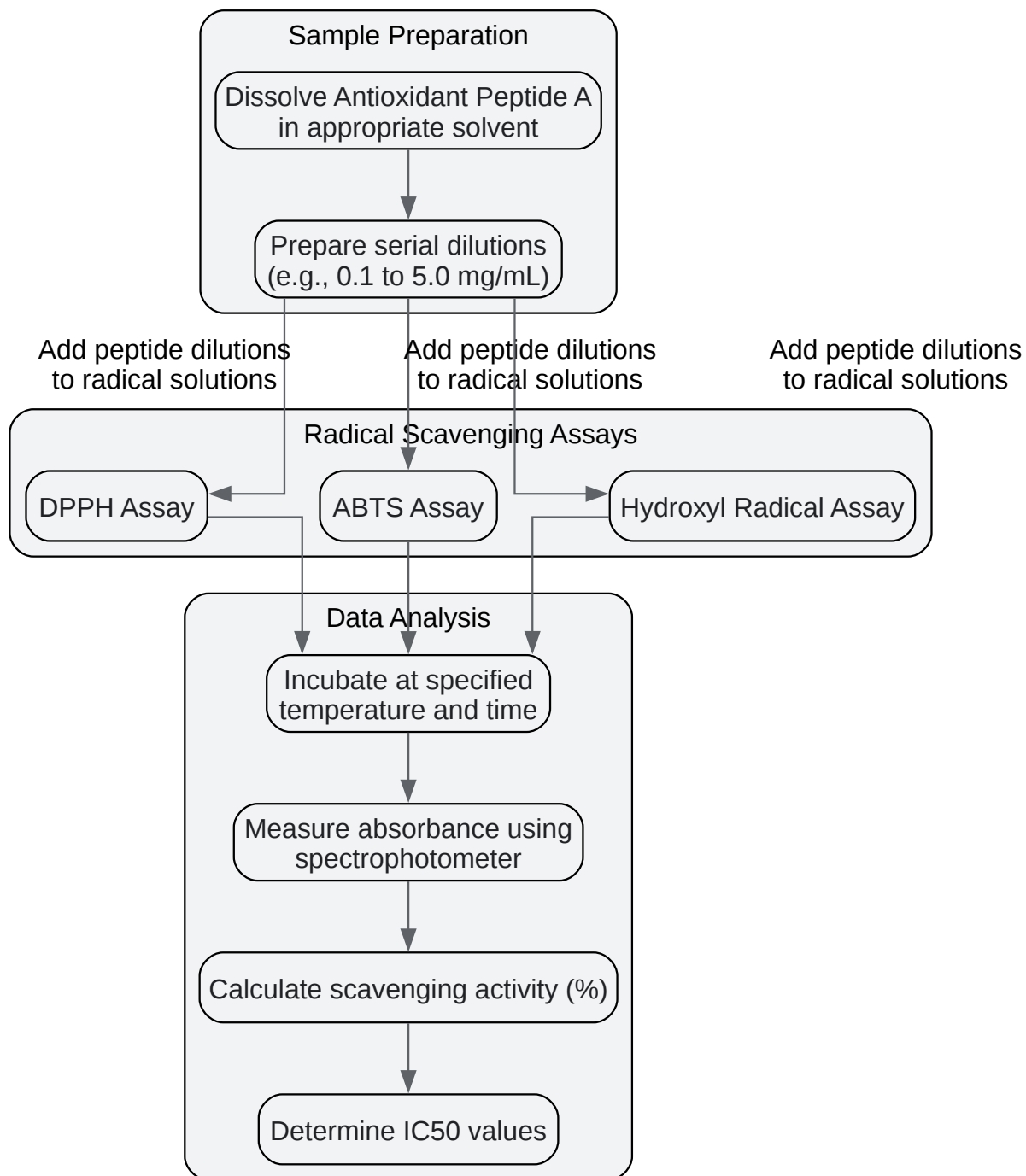
Data Summary: Radical Scavenging Activity

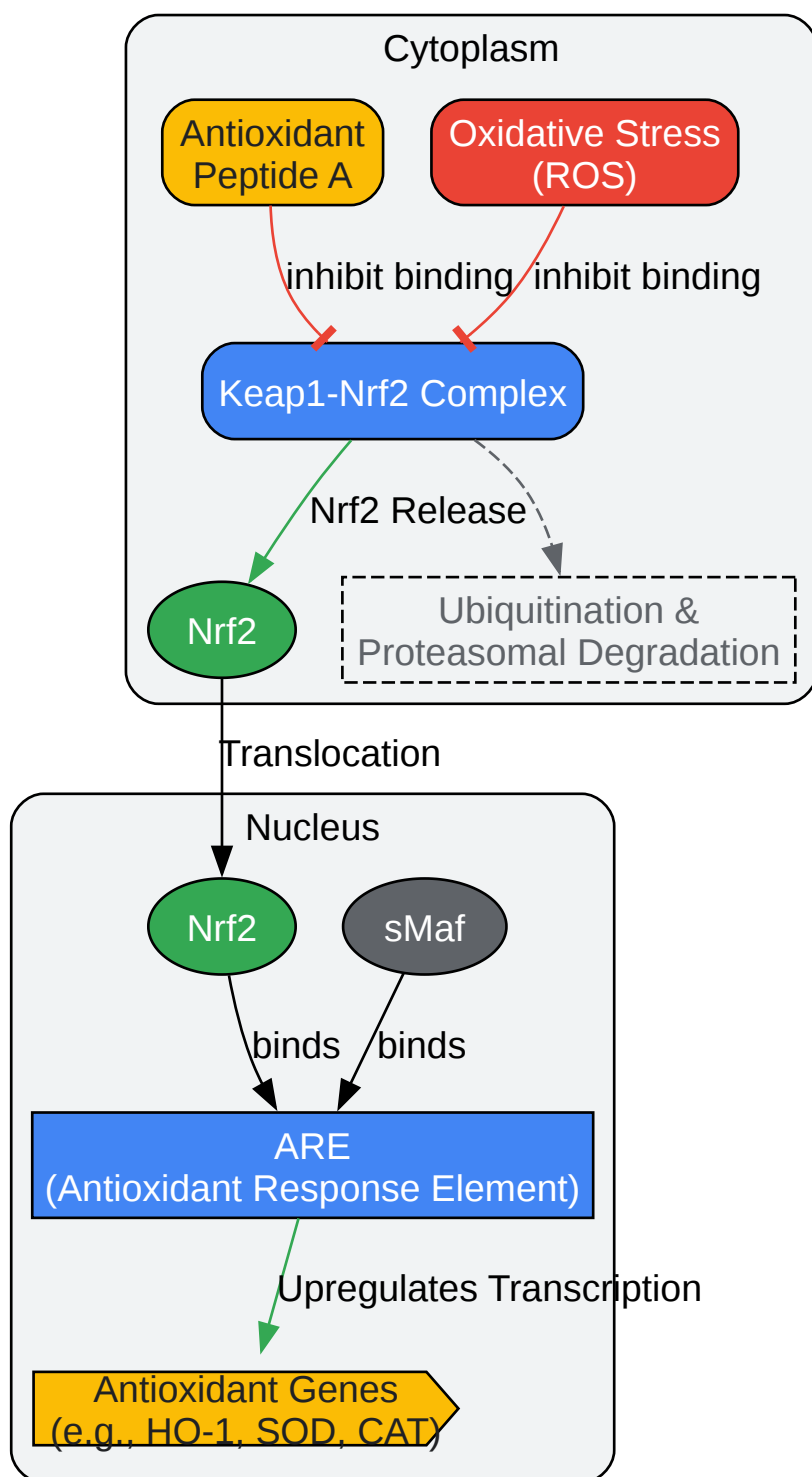
The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Antioxidant Peptide A** in comparison to common antioxidants. Lower IC50 values indicate higher antioxidant potency.

Assay Type	Antioxidant Peptide A (IC50)	Ascorbic Acid (IC50)	Glutathione (GSH) (IC50)
DPPH Radical Scavenging	1.25 mg/mL	0.45 mg/mL	0.98 mg/mL
ABTS Radical Scavenging	0.88 mg/mL	0.32 mg/mL	0.75 mg/mL
Hydroxyl Radical Scavenging	1.52 mg/mL	0.78 mg/mL	1.10 mg/mL

Experimental Workflow: In Vitro Antioxidant Assays

The following diagram outlines the general workflow for assessing the in vitro antioxidant capacity of **Antioxidant Peptide A**.





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